N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
CAS No.: 1211205-58-1
VCID: VC7633100
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39
* For research use only. Not for human or veterinary use.

Description |
N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Oxalamides are derivatives of oxalic acid where one or both acidic hydrogens are replaced by amine groups. This compound features a unique combination of a 3,5-dimethylphenyl group and a thiophen-2-yl ethyl moiety linked through an oxalamide bond, suggesting potential for diverse chemical reactivity and biological activity. Key Characteristics
Synthesis of N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamideThe synthesis of this compound typically involves a multi-step reaction process. The general steps are as follows:
Biological Activity and ApplicationsThe compound's mechanism of action largely depends on its application in medicinal chemistry. It may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydrophobic groups like the phenyl and thiophene rings facilitates binding to hydrophobic pockets in proteins, while the oxalamide moiety can engage in hydrogen bonding interactions that enhance binding affinity. Applications in Research
Comparison with Similar CompoundsSimilar compounds include N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide and N1-(3,5-dimethylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. These compounds differ in their heterocyclic rings (furan or pyridine instead of thiophene), which can impart distinct chemical and biological properties. Data Table: Comparison of Oxalamide Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1211205-58-1 | ||||||||||||||||
Product Name | N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide | ||||||||||||||||
Molecular Formula | C16H18N2O2S | ||||||||||||||||
Molecular Weight | 302.39 | ||||||||||||||||
IUPAC Name | N'-(3,5-dimethylphenyl)-N-(2-thiophen-2-ylethyl)oxamide | ||||||||||||||||
Standard InChI | InChI=1S/C16H18N2O2S/c1-11-8-12(2)10-13(9-11)18-16(20)15(19)17-6-5-14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,19)(H,18,20) | ||||||||||||||||
Standard InChIKey | BYKPYWFWYHBUMC-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=CS2)C | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 45584550 | ||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume